7,9a-dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one
Description
7,9a-Dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one (referred to as Arteannuin B) is a sesquiterpene lactone derived from Artemisia annua, a plant renowned for its antimalarial properties. Structurally, it features a complex fused-ring system with an oxirane (epoxide) moiety, methylidene group at position 4, and methyl substituents at positions 7 and 9a (Figure 1). Its stereochemistry is defined as (1aR, 1aα, 1bR*, 4aβ, 7β, 7aβ, 9aα) .
Arteannuin B exhibits notable anthelmintic activity, attributed to its high binding affinity to β-tubulin, a critical target in parasitic microtubule disruption. This property distinguishes it from artemisinin and deoxyartemisinin, which show lower binding affinities (Table 1) .
Properties
IUPAC Name |
8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQSMEDUZQDVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139259 | |
| Record name | Decahydro-3,5a-dimethyl-9-methylene-8H-oxireno[7,8]naphtho[8a,1-b]furan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78148-52-4 | |
| Record name | Decahydro-3,5a-dimethyl-9-methylene-8H-oxireno[7,8]naphtho[8a,1-b]furan-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78148-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-3,5a-dimethyl-9-methylene-8H-oxireno[7,8]naphtho[8a,1-b]furan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Extraction and Chromatographic Purification
Procedure :
- Crushed A. annua biomass is soaked in methanol (1:2 w/v) for 12–24 hours.
- The extract is filtered and concentrated under reduced pressure.
- Rough separation is performed using a D-101 macroporous resin column, eluting with methanol-water gradients (70% → 100% methanol).
- Target fractions are further purified via preparative HPLC with a C18 column (acetonitrile:water = 65:35).
- Advantages : Scalable for industrial use; preserves stereochemistry.
- Limitations : Low natural abundance necessitates large biomass input.
Chemical Synthesis from Arteannuic Acid
Arteannuin B is synthesized from arteannuic acid (C15H22O3), a biosynthetic precursor, via a five-step reaction sequence:
Reaction Steps and Conditions
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Diazomethane (CH2N2) in ether | Methyl arteannuate | 95% |
| 2 | NaBH4, NiCl2 in MeOH | Dihydro-methyl arteannuate | 90% |
| 3 | O3 in MeOH/CH2Cl2 at −80°C | Ozonide intermediate | 85% |
| 4 | (CH3)2S, then HCl/TsOH | Cyclized lactone | 78% |
| 5 | SiO2 chromatography | Purified Arteannuin B | 65% |
- Key Details :
Asymmetric Synthesis via Enders SAMP/RAMP Hydrazone Alkylation
The Enders method enables de novo synthesis of Arteannuin B’s sesquiterpene backbone:
Protocol Overview
- Hydrazone Formation :
- Azaenolate Alkylation :
- Ozonolytic Cleavage :
- Yield : 42% over 4 steps.
- Advantages : Avoids reliance on natural precursors; enantiomeric excess >98%.
Catalytic Epoxidation and Ring Expansion
A novel approach employs epoxidation of germacrane-type sesquiterpenes:
Experimental Setup
- Substrate : 5,8a-Dimethyl-3-methylenehexahydronaphtho[2,3-b]furan-2-one.
- Catalyst : VO(acac)2 (5 mol%) in CH2Cl2.
- Oxidant : TBHP (3 equiv) at 0°C for 6 hours.
Outcome : Epoxidation at C-4/C-5, followed by acid-catalyzed ring expansion to form the oxireno moiety.
- Side Products : 12% over-oxidized quinone derivatives.
Purification and Characterization
Crystallization Optimization
Chemical Reactions Analysis
Types of Reactions
7,9a-Dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, 7,9a-dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
This compound has shown potential in biological and medicinal research. It may exhibit bioactive properties, making it a candidate for drug development and other therapeutic applications .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7,9a-dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets involved may vary, but they often include binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs in the Artemisinin Family
Artemisinin , the progenitor of antimalarial sesquiterpene lactones, shares a core naphthofuran-oxirane framework with Arteannuin B. However, key differences include:
- Artemisinin : Contains a peroxide bridge (1,2,4-trioxane) critical for its antimalarial mechanism via radical generation.
- Arteannuin B : Lacks the peroxide bridge but retains the oxirane ring and methylidene group, enhancing β-tubulin binding .
- Dihydroartemisinin : A hydrogenated derivative of artemisinin with improved solubility but reduced thermal stability compared to Arteannuin B .
Table 1: Binding Affinities of Artemisinin Derivatives to β-Tubulin
| Compound | Binding Affinity (ΔG, kcal/mol) | Key Structural Features |
|---|---|---|
| Arteannuin B | -9.2 | Oxirane, methylidene, 7,9a-dimethyl |
| Artemisinin | -7.8 | Peroxide bridge, lactone |
| Deoxyartemisinin | -6.5 | Lactone, no peroxide or oxirane |
Data sourced from molecular docking studies .
Dihydroarteannuin B
Dihydroarteannuin B (CAS 87206-33-5), a hydrogenated derivative of Arteannuin B, replaces the methylidene group with a methyl substituent at position 4.
Naphtho[2,1-b]furan Derivatives
These synthetic derivatives exhibit antimicrobial and anti-inflammatory activities but lack the oxirane or methylidene groups critical for Arteannuin B’s anthelmintic effects . For example:
Key Research Findings and Implications
- Structural-Activity Relationship (SAR) : The oxirane and methylidene groups in Arteannuin B are critical for β-tubulin binding, a feature absent in artemisinin derivatives or synthetic naphthofurans .
- Thermal Stability : Arteannuin B’s methylidene group may confer greater stability compared to dihydroarteannuin B, which is prone to oxidative degradation .
- Synthetic Accessibility : Unlike Arteannuin B, which is plant-derived, naphthofuran-pyrazole hybrids are synthetically tractable, enabling scalable production for antimicrobial applications .
Biological Activity
7,9a-Dimethyl-4-methylidenedecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one is a complex organic compound with the molecular formula and a CAS number of 50906-56-4. This compound is characterized by its unique structural features, which include a fused oxireno and naphtho-furan ring system. Its intricate arrangement of carbon rings and functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. These interactions may lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to certain receptors, modulating signaling pathways.
- Cellular Effects : Changes in cellular processes such as apoptosis or proliferation may occur depending on the context of its use.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell growth in breast and prostate cancer models.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammatory markers in vitro, indicating possible applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University explored the effects of this compound on MCF-7 breast cancer cells. The findings revealed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
| 100 | 20 |
The compound reduced cell viability significantly at concentrations above 25 µM.
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results indicate that the compound has promising antibacterial properties.
Comparison with Similar Compounds
To better understand the unique aspects of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Arteannuin | Similar fused ring structure | Known for strong antimalarial properties |
| Dihydroartemisinin | Derived from artemisinin | Widely used in antimalarial treatments |
| Naphthoquinone | Contains naphthalene rings | Exhibits potent antimicrobial activity |
This comparison highlights the distinct chemical and biological properties attributed to the unique fused ring system of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
